1,4-Benzoquinona dioxima

Descripción general

Descripción

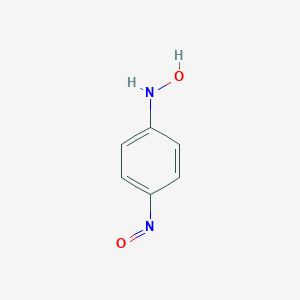

P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992)

Para-Benzoquinone dioxime is a quinone imine.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos quimioterapéuticos

Los 1,4-dióxidos de quinoxalina, una clase de compuestos a la que pertenece la 1,4-Benzoquinona dioxima, han mostrado ser prometedores en el desarrollo de nuevos fármacos dirigidos a diversas enfermedades . Se han utilizado en la clínica como fármacos antibacterianos y también se utilizan en la agricultura .

Tratamiento de infecciones bacterianas

Estos compuestos presentan una clase prometedora para el desarrollo de nuevos fármacos que se dirijan específicamente a las infecciones bacterianas .

Aplicaciones oncológicas

Los 1,4-dióxidos de quinoxalina han mostrado potencial en el tratamiento de enfermedades oncológicas .

Tratamiento de la malaria

Estos compuestos se están explorando por su posible uso en el tratamiento de la malaria .

Tratamiento de la tripanosomiasis

Se están realizando investigaciones para desarrollar fármacos a partir de estos compuestos para el tratamiento de la tripanosomiasis .

Tratamiento de la leishmaniasis y la amebiasis

Los 1,4-dióxidos de quinoxalina también se están estudiando por su posible uso en el tratamiento de la leishmaniasis y la amebiasis .

Aplicaciones ambientales

La reacción con O2•− (radical anión superóxido) es una vía de transformación potencial de la 1,4-benzoquinona en ambientes acuáticos atmosféricos .

Propiedades mutagénicas

Se ha encontrado que la this compound es un mutágeno de acción directa en Salmonella typhimurium TA98 .

Mecanismo De Acción

Target of Action

The primary target of 1,4-Benzoquinone dioxime is the phenoxyl radicals . Phenoxyl radicals are a type of reactive oxygen species that play a crucial role in various chemical processes, including the vulcanization of rubbers .

Mode of Action

1,4-Benzoquinone dioxime interacts with phenoxyl radicals through a process known as dehydrogenation . In this process, 1,4-Benzoquinone dioxime reacts with phenoxyl radicals to form various compounds, the amount and structure of which depend on the structure and stability of the corresponding phenoxyl radical . If the phenoxyl radical is capable of rapid transformations, then a complex mixture of products is formed .

Biochemical Pathways

The interaction between 1,4-Benzoquinone dioxime and phenoxyl radicals affects the redox systems . Redox systems are biochemical pathways that involve the transfer of electrons, playing a vital role in various biological processes, including cellular respiration .

Pharmacokinetics

The compound’s interaction with phenoxyl radicals suggests that it may have significant bioavailability in environments where these radicals are present .

Result of Action

The dehydrogenation of 1,4-Benzoquinone dioxime by phenoxyl radicals results in the formation of quinol ethers . These are the sole reaction product when stable phenoxyl radicals are used . Quinol ethers have been observed to form oxidation inhibitors due to their dissociation .

Action Environment

The action of 1,4-Benzoquinone dioxime is influenced by environmental factors such as the presence of oxygen and the stability of phenoxyl radicals . The reaction proceeds easily at room temperature in either THF or dioxane, in an argon stream . When the reaction is run in the air, the yield drops, which is associated with the side consumption of the radical for the formation of the quinolide peroxide .

Análisis Bioquímico

Biochemical Properties

It has been used in the oxidative regeneration of a variety of carbonyl compounds from their oximes . This suggests that 1,4-Benzoquinone dioxime may interact with various enzymes, proteins, and other biomolecules, but the nature of these interactions is yet to be fully understood.

Cellular Effects

It has been observed that exposure to 1,4-Benzoquinone dioxime can lead to slight increases in chronic inflammation and epithelial hyperplasia in the kidney in mice and rats

Molecular Mechanism

One study suggests that the reaction with superoxide anion radical (O2•−) is a potential transformation pathway of 1,4-Benzoquinone in atmospheric aqueous environments

Temporal Effects in Laboratory Settings

It has been observed that the thermal decomposition of quinol esters of 1,4-Benzoquinone dioxime results in the formation of phenoxyl radicals and p-dinitrosobenzene .

Dosage Effects in Animal Models

It has been observed that in female rats, exposure to high doses of 1,4-Benzoquinone dioxime led to an increase in the number of transitional cell papillomas and carcinomas of the urinary bladder .

Metabolic Pathways

It has been suggested that the reaction with superoxide anion radical (O2•−) is a potential transformation pathway of 1,4-Benzoquinone in atmospheric aqueous environments .

Transport and Distribution

It is known that occupational exposure to 1,4-Benzoquinone dioxime can occur during its manufacture, its use as a rubber vulcanizing agent, and its conversion to chemical derivatives .

Propiedades

IUPAC Name |

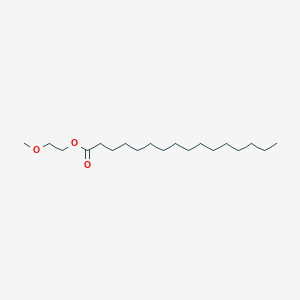

N-(4-nitrosophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCCLNYLUGNUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

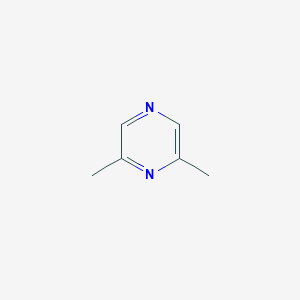

C1=CC(=CC=C1NO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021222 | |

| Record name | p-Benzoquinone dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Pale yellow solid; [HSDB] Dark grey or brown powder; [MSDSonline] | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Benzoquinone dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), SOL IN HOT WATER | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-BENZOQUINONE DIOXIME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000141 [mmHg] | |

| Record name | p-Benzoquinone dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW NEEDLES FROM WATER | |

CAS No. |

105-11-3 | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Benzoquinone dioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzoquinone dioxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzoquinone dioxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Benzoquinone dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzoquinone dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BENZOQUINONE DIOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGE6YH92Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-BENZOQUINONE DIOXIME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

464 °F (decomposes) (NTP, 1992) | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,4-Benzoquinone dioxime a potential alternative to conventional curing agents in propellants?

A1: Traditional isocyanate-based curing agents used for polyurethane in propellants are known for their toxicity and hygroscopic nature. Research suggests that 1,4-Benzoquinone dioxime, particularly its quinol ether derivative (QE), offers a less toxic and non-hygroscopic alternative []. This makes QE a promising candidate for safer propellant manufacturing and handling.

Q2: How does the quinol ether of 1,4-Benzoquinone dioxime interact with nitrile butadiene rubber (NBR) during the curing process?

A2: FTIR studies reveal that QE decomposes to generate dinitrosobenzene (DNB) []. This DNB then reacts with the α-methylene hydrogen atom present in NBR, leading to the formation of anil groups (Ar–C=N). These anil groups contribute to the crosslinking and curing of the NBR matrix [].

Q3: How does varying the concentration of the quinol ether of 1,4-Benzoquinone dioxime affect the properties of the resulting propellant?

A3: Increasing the QE concentration from 0.2% to 0.5% in a propellant formulation leads to enhanced tensile strength, modulus, and hardness. Conversely, elongation decreases with increasing QE concentration. Interestingly, the burning rate and pressure exponent remain relatively consistent across these compositions []. These findings suggest that QE concentration allows for fine-tuning the mechanical properties of the propellant without significantly impacting its ballistic performance.

Q4: Beyond its role in propellants, has 1,4-Benzoquinone dioxime been explored in other applications?

A4: Yes, 1,4-Benzoquinone dioxime has been investigated for its potential in mutagenicity testing. It's included as a positive control in the bioluminescent Salmonella reverse mutation assay, a method used to screen chemicals for their potential to cause genetic mutations [].

Q5: What are the implications of 1,4-Benzoquinone dioxime being a positive control in the Salmonella reverse mutation assay?

A5: This indicates that 1,4-Benzoquinone dioxime itself can cause mutations in bacterial DNA under specific conditions []. This finding underscores the importance of handling this compound with caution and employing appropriate safety measures during its synthesis, handling, and application.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Leu5]-Enkephalin](/img/structure/B92233.png)

![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)